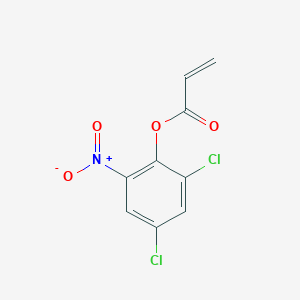
2,4-Dichloro-6-nitrophenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-nitrophenyl prop-2-enoate is an organic compound characterized by the presence of both nitro and chloro substituents on a phenyl ring, along with a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrophenyl prop-2-enoate typically involves the nitration of 2,4-dichlorophenyl prop-2-enoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-nitrophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-nitrophenyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloro groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-nitrophenyl prop-2-enoate involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The pathways involved depend on the specific conditions and reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-nitrophenol
- 2,4-Dichloro-5-nitrophenyl prop-2-enoate
- 2,4-Dichloro-3-nitrophenyl prop-2-enoate
Comparison
2,4-Dichloro-6-nitrophenyl prop-2-enoate is unique due to the specific positioning of the nitro and chloro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the electronic and steric effects of the substituents.
Eigenschaften
CAS-Nummer |
64205-23-8 |
|---|---|
Molekularformel |
C9H5Cl2NO4 |
Molekulargewicht |
262.04 g/mol |
IUPAC-Name |
(2,4-dichloro-6-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(11)3-5(10)4-7(9)12(14)15/h2-4H,1H2 |
InChI-Schlüssel |
SPWUNCHYKOUVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


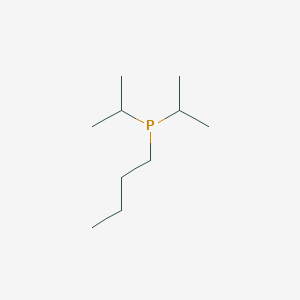

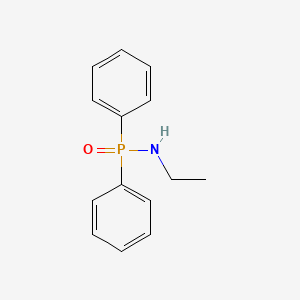
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
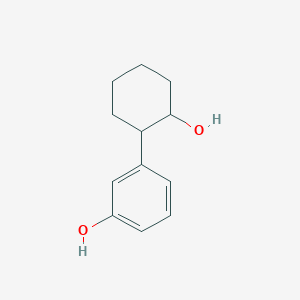
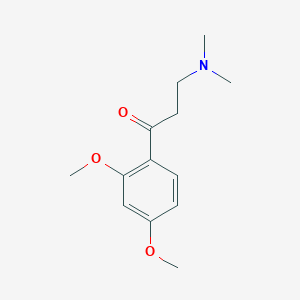
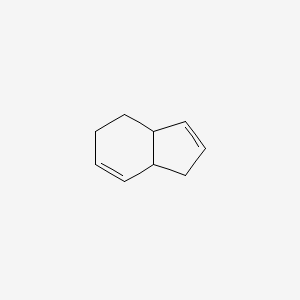
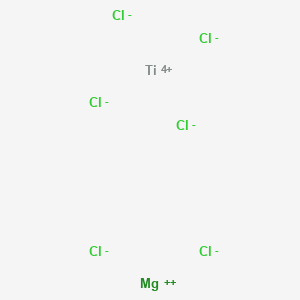
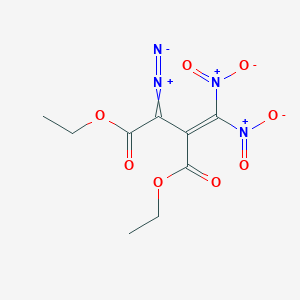
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
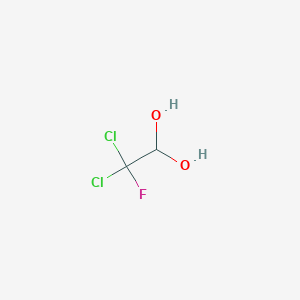
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
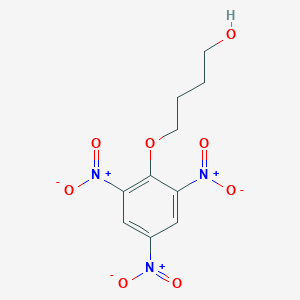
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
